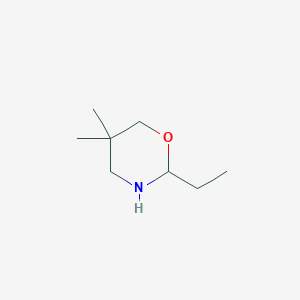

2-Ethyl-5,5-dimethyl-1,3-oxazinane

Description

Significance of Heterocyclic Ring Systems in Organic Chemistry

Heterocyclic compounds are cyclic organic molecules where at least one atom in the ring structure is an element other than carbon. rsc.orgevitachem.com These structures are of immense importance in chemistry and biology. bldpharm.comresearchgate.net The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts unique physicochemical properties and reactivity to these molecules compared to their carbocyclic counterparts. evitachem.com This diversity makes them essential building blocks in numerous areas.

A significant portion of pharmaceuticals and biologically active compounds feature heterocyclic rings. bldpharm.comresearchgate.net They are integral to the structures of many vitamins, hormones, antibiotics, and natural products. bldpharm.com In medicinal chemistry, heterocyclic scaffolds are often used to design new drugs with a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Beyond medicine, heterocyclic compounds are crucial in materials science for the development of polymers, dyes, and functional organic materials. evitachem.com

Overview of the 1,3-Oxazinane (B78680) Scaffold and its Derivatives

The 1,3-oxazinane is a six-membered heterocyclic ring containing a nitrogen and an oxygen atom at positions 1 and 3, respectively. This scaffold is a saturated version of oxazine (B8389632). nih.gov The arrangement of the heteroatoms in the 1,3-oxazinane ring allows for a variety of substitution patterns, leading to a wide array of derivatives with distinct properties and applications.

Derivatives of 1,3-oxazinane have been the subject of extensive research due to their interesting chemical reactivity and biological potential. nih.gov They have been investigated for a range of pharmacological activities, including their potential as antitumor and antimicrobial agents. ariel.ac.il Furthermore, certain 1,3-oxazinane derivatives, particularly benzoxazines, are important monomers for the synthesis of high-performance polymers known as polybenzoxazines. nih.gov These polymers are noted for their excellent thermal stability and flame resistance.

The synthesis of 1,3-oxazinanes can often be achieved through multicomponent reactions, such as the Mannich reaction, involving an amine, formaldehyde (B43269), and a suitable phenol (B47542) or other precursor. nih.gov This synthetic flexibility allows for the creation of a diverse library of 1,3-oxazinane derivatives for various research purposes.

Research Context of 2-Ethyl-5,5-dimethyl-1,3-oxazinane within the 1,3-Oxazinane Family

This compound is a specific derivative within the 1,3-oxazinane family, identified by the CAS number 1891284-64-2. bldpharm.com Its structure features an ethyl group at the 2-position and two methyl groups at the 5-position of the 1,3-oxazinane ring.

While this compound is commercially available, indicating its synthesis is established, detailed research findings and extensive spectroscopic data for this compound are not widely available in peer-reviewed literature. bldpharm.com However, the study of structurally related compounds provides a context for its potential areas of interest. For instance, research on molecules containing the this compound core structure as part of a larger, more complex molecule has been reported, including detailed NMR data for these larger compounds. rsc.org

The general synthesis of 2-alkyl-5,5-dialkyl-1,3-oxazinanes typically involves the condensation of a 3-amino-2,2-dimethylpropan-1-ol with an appropriate aldehyde (in this case, propanal). Given the established biological activities and material science applications of other 1,3-oxazinane derivatives, it is plausible that this compound could be a subject of interest in fields such as medicinal chemistry as a scaffold for new therapeutic agents or in polymer chemistry. However, specific research to confirm these applications has not been prominently published.

Below is a table summarizing the properties of the general 1,3-oxazinane scaffold and the specific data for this compound.

| Property | General 1,3-Oxazinane | This compound |

| Molecular Formula | C4H9NO | C8H17NO |

| Molar Mass | 87.12 g/mol researchgate.net | Not available in search results |

| CAS Number | 14558-49-7 researchgate.net | 1891284-64-2 bldpharm.com |

| General Reactivity | Can undergo ring-opening reactions, N-alkylation, and other transformations. | Expected to show similar reactivity. |

| Potential Applications | Building blocks in organic synthesis, precursors to bioactive molecules and polymers. nih.govariel.ac.il | Potential intermediate in medicinal and materials chemistry. |

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-ethyl-5,5-dimethyl-1,3-oxazinane |

InChI |

InChI=1S/C8H17NO/c1-4-7-9-5-8(2,3)6-10-7/h7,9H,4-6H2,1-3H3 |

InChI Key |

FBXXBTXTJZGEPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1NCC(CO1)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Oxazinane Scaffolds

Classical and Contemporary Approaches to 1,3-Oxazinane (B78680) Ring Formation

The formation of the 1,3-oxazinane ring has been achieved through a variety of synthetic routes. Classical methods often involve the condensation of 1,3-aminoalcohols with aldehydes or ketones. sciresliterature.org More contemporary approaches have introduced novel catalytic systems and reaction pathways to improve efficiency, stereoselectivity, and substrate scope.

A notable contemporary method involves the ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines. This reaction provides access to N-H-1,3-oxazinanes, which are versatile intermediates that can be subsequently converted to N-H-1,3-aminoalcohols. organic-chemistry.org Another modern approach utilizes a palladium-catalyzed decarboxylation of 5-methylene-1,3-oxazinan-2-ones. This generates aza-π-allylpalladium 1,4-dipoles that can undergo a [4+2] cycloaddition with 1,3,5-triazinanes to yield a diverse range of 1,3-oxazinanes in high yields. organic-chemistry.org

Furthermore, the synthesis of 1,3-oxazinane-2,5-diones has been accomplished from diazo carbonyl moieties through an intramolecular cyclization catalyzed by silica-supported perchloric acid (HClO4), offering a metal-free and environmentally friendly alternative. researchgate.net The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry of the final 1,3-oxazinane product.

Multi-Component Reaction Strategies for 1,3-Oxazinanes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. tcichemicals.com This approach is advantageous for its atom economy, reduced number of purification steps, and potential for generating molecular diversity. tcichemicals.comnih.gov Several MCRs have been developed for the synthesis of 1,3-oxazinane derivatives. ijrpr.comjst.go.jp

One such example is the three-component cyclocondensation of primary aliphatic or cyclic amines with formaldehyde (B43269) and substituted phenols. ijrpr.com This method provides a straightforward route to various 1,3-oxazine derivatives. Another approach involves the reaction of arynes with N-heteroaromatics and aldehydes or ketones to construct benzo-annulated 1,3-oxazine derivatives. jst.go.jp

While direct examples of Asinger–Ugi-tetrazole reactions for the synthesis of 4-(tetrazole)-1,3-oxazinanes are not prominently featured in the reviewed literature, the principles of both the Ugi reaction and the Ugi-tetrazole variation are well-established MCRs for generating complex molecular scaffolds. The Ugi reaction is a four-component reaction typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov The Ugi-tetrazole reaction is a variation where hydrazoic acid (often generated in situ from sodium azide (B81097) and an acid) replaces the carboxylic acid component, leading to the formation of 1,5-disubstituted tetrazoles. mdpi.com

The synthesis of 1,3,4-oxadiazoles has been successfully achieved through a Ugi-tetrazole/Huisgen sequence, demonstrating the power of combining MCRs with subsequent cyclization reactions. nih.govresearchgate.net This suggests the potential for designing a similar sequence to access 4-(tetrazole)-1,3-oxazinanes. Such a strategy would likely involve a Ugi-tetrazole reaction to form a tetrazole-containing intermediate, which could then undergo a subsequent cyclization to form the 1,3-oxazinane ring.

In the pursuit of more sustainable and efficient synthetic methods, catalyst-free and sonication-accelerated approaches for the synthesis of 1,3-oxazines have been developed. Catalyst-free methods are attractive as they avoid the use of potentially toxic and expensive metal catalysts. researchgate.net For instance, the synthesis of certain 1,3-oxazines can be achieved under catalyst-free conditions, simplifying the reaction workup and purification. researchgate.net

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. eurekaselect.comresearchgate.netumontpellier.frnih.gov The synthesis of 1,3-oxazine derivatives has been successfully achieved using ultrasound-mediated condensation of 2-naphthol, formaldehyde, and primary amines in the presence of a reusable catalyst like BF3-SiO2 under solvent-free conditions. researchgate.netresearchgate.net This method offers significant advantages, including a simple work-up, cost-effectiveness, and enhanced reaction rates. researchgate.net Another example is the use of lithium hydroxide (B78521) monohydrate as a green catalyst under ultrasonic irradiation for the synthesis of 1,3-oxazin-2-amines, which demonstrates improved reaction times compared to conventional methods. eurekaselect.com

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of 1,3-Oxazine Derivatives

| Method | Catalyst | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | BF3-SiO2 | Reflux | 1 hour | Lower | researchgate.net |

| Ultrasound | BF3-SiO2 | Room Temperature, Solvent-Free | 10 minutes | Higher | researchgate.net |

| Conventional | None | N/A | Longer | Lower | eurekaselect.com |

| Ultrasound | LiOH·H2O | N/A | Shorter | Higher | eurekaselect.com |

Enantioselective Synthesis of Chiral 1,3-Oxazinanes

The development of enantioselective methods for the synthesis of chiral 1,3-oxazinanes is of great importance, as these compounds can serve as valuable chiral building blocks for the synthesis of other enantiomerically pure molecules, such as β-amino acids. researchgate.netnih.gov

A highly efficient method for the enantioselective one-pot synthesis of 1,3-oxazinanes has been developed using a chiral magnesium phosphate (B84403) catalyst. acs.org The reaction proceeds through the enantioselective addition of an alcohol to an imine, catalyzed by the chiral magnesium phosphate, to form a hemiaminal intermediate. This is followed by an intramolecular cyclization under mildly basic conditions to yield the chiral 1,3-oxazinane. acs.org While the synthesis of chiral 1,3-oxazolidines using this method provided high yields and excellent enantioselectivities, the extension to chiral 1,3-oxazinanes using 3-chloropropanol resulted in a racemic product after cyclization. acs.org However, chiral magnesium BINOL phosphate catalysts have shown success in the phosphination of imines to access enantioenriched α-amino phosphine (B1218219) oxides, highlighting the potential of these catalysts in asymmetric synthesis. nih.gov

A powerful strategy for the enantioselective synthesis of functionalized 1,3-oxazinanes involves the use of sparteine (B1682161), a chiral diamine, to mediate the enantioselective lithiation of N-Boc-1,3-oxazinanes. researchgate.netnih.gov This one-pot reaction sequence begins with the sparteine-mediated enantioselective lithiation of the Boc-protected 1,3-oxazinane. researchgate.netnih.gov The resulting lithiated intermediate undergoes transmetallation to zinc, followed by a ligand-controlled Negishi coupling with an organic electrophile. researchgate.netnih.gov A key feature of this method is the ability to achieve regiodivergent functionalization at either the C4 or C5 position of the 1,3-oxazinane ring by controlling the ligands used in the Negishi coupling step. researchgate.netnih.gov This approach provides access to both β²- and β³-amino acids with high enantiomeric enrichment, depending on the sparteine enantiomer used. researchgate.netnih.gov

Table 2: Reagents and Products in Sparteine-Mediated Synthesis

| Starting Material | Key Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| N-Boc-1,3-oxazinane | (-)-Sparteine, s-BuLi, ZnCl2 | C5-lithiated oxazinane | C5-functionalized 1,3-oxazinane | researchgate.netnih.gov |

| N-Boc-1,3-oxazinane | (+)-Sparteine, s-BuLi, ZnCl2 | C5-lithiated oxazinane | Enantiomeric C5-functionalized 1,3-oxazinane | researchgate.netnih.gov |

| N-Boc-1,3-oxazinane | (-)-Sparteine, s-BuLi, Zn(OPiv)2 | C4-lithiated oxazinane | C4-functionalized 1,3-oxazinane | researchgate.netnih.gov |

| N-Boc-1,3-oxazinane | (+)-Sparteine, s-BuLi, Zn(OPiv)2 | C4-lithiated oxazinane | Enantiomeric C4-functionalized 1,3-oxazinane | researchgate.netnih.gov |

Organocatalytic Approaches to Oxazinane Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of 1,3-oxazinane synthesis, organocatalytic methods can provide enantioselective pathways to these heterocycles.

One notable approach involves the asymmetric one-pot synthesis of chiral 1,3-oxazinanes from the corresponding imines and alcohols. This reaction can be catalyzed by a chiral Brønsted acid, such as a derivative of BINOL-phosphoric acid. The proposed mechanism involves the enantioselective addition of an alcohol to an imine to form a hemiaminal intermediate. Subsequent intramolecular cyclization under mild basic conditions then furnishes the desired 1,3-oxazinane. mdpi.comacs.org

For the synthesis of 2-Ethyl-5,5-dimethyl-1,3-oxazinane, this would conceptually involve the reaction of an imine derived from propionaldehyde (B47417) and ammonia (B1221849) (or a primary amine) with a suitably protected 3-amino-2,2-dimethylpropan-1-ol. A chiral magnesium phosphate catalyst has been reported to effectively catalyze the enantioselective addition of alcohols to imines, leading to chiral 1,3-oxazolidines and could be adapted for 1,3-oxazinane synthesis. mdpi.comfrontiersin.org

Table 1: Illustrative Organocatalytic Synthesis of a 1,3-Oxazinane Derivative

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | Chiral Magnesium Phosphate | Ethyl Acetate/DMF | 24 | 85 | 92 |

Note: Data is representative and based on analogous reactions reported in the literature.

Prins Reaction in 1,3-Oxazinane Formation Pathways

The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, is a versatile method for the formation of carbon-carbon and carbon-oxygen bonds. nih.govnih.govresearchgate.net While it classically yields 1,3-diols or allylic alcohols, modifications of this reaction can be harnessed to construct heterocyclic systems, including 1,3-oxazinanes.

A plausible pathway to a 2-substituted 1,3-oxazinane using a Prins-type cyclization would involve the reaction of a homoallylic amine with an aldehyde. For the target molecule, this compound, this would entail the reaction of a homoallylic amine, such as 4,4-dimethyl-1-penten-2-amine, with propionaldehyde in the presence of an acid catalyst. The reaction would proceed through the formation of an N-acylimminium ion intermediate, which then undergoes intramolecular cyclization. The study of the reaction between α-methylstyrene, formaldehyde, and amines has shown that 1,3-oxazinanes can be formed through the transformation of a 1,3-dioxane (B1201747) intermediate, a product of the Prins reaction. researchgate.net

The outcome of the Prins reaction is highly dependent on the reaction conditions, including the nature of the acid catalyst, solvent, and temperature. nih.govmdpi.com Lewis acids such as iron(III) chloride have been shown to catalyze Prins cyclizations to form azacycles. researchgate.net

Table 2: Potential Prins-Type Cyclization for 1,3-Oxazinane Synthesis

| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Propionaldehyde | H₂SO₄ | Dioxane | 80 | 65 |

Note: Data is hypothetical and based on general principles of the Prins reaction.

Green Chemistry Principles and Sustainable Synthesis of Oxazinanes

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. researchgate.net The application of these principles to the synthesis of 1,3-oxazinanes focuses on the use of environmentally benign solvents, reusable catalysts, and atom-economical reactions.

Multicomponent reactions (MCRs) are particularly attractive from a green chemistry perspective as they allow for the construction of complex molecules in a single step, reducing waste and improving efficiency. The synthesis of 1,3-oxazine derivatives has been achieved through one-pot, three-component condensations of a phenol (B47542), an aldehyde, and a primary amine or urea, often in aqueous media or under solvent-free conditions. researchgate.netnih.govethz.ch While these examples typically yield unsaturated oxazines, the underlying principles can be adapted for the synthesis of saturated 1,3-oxazinanes.

For instance, the synthesis of this compound could be envisioned through a one-pot reaction of 3-amino-2,2-dimethylpropan-1-ol, propionaldehyde, and a source of ammonia, catalyzed by a biodegradable and reusable catalyst like thiamine (B1217682) hydrochloride (Vitamin B1) in water. researchgate.net The use of water as a solvent and a biodegradable catalyst aligns well with the principles of green chemistry. researchgate.netnih.govresearchgate.net

Solid-Phase Synthetic Strategies for Oxazinane Derivatives

Solid-phase synthesis has become a cornerstone of combinatorial chemistry, enabling the rapid generation of libraries of compounds for screening purposes. This methodology can be applied to the synthesis of heterocyclic scaffolds, including 1,3-oxazinane derivatives. A key advantage of solid-phase synthesis is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product. mdpi.com

While the solid-phase synthesis of saturated 1,3-oxazinanes is not extensively documented, strategies developed for related heterocycles can provide a blueprint. For example, a traceless solid-phase synthesis of heteroannulated 1,3-oxazin-6-ones has been developed, demonstrating the feasibility of constructing the core ring on a solid support. researchgate.net The synthesis of 1,3-oxazolidines on a solid support has also been reported, involving the regioselective ring-opening of a resin-bound epoxide followed by cyclization.

A potential solid-phase approach to this compound could involve anchoring a protected 3-amino-2,2-dimethylpropan-1-ol to a suitable resin. Subsequent reaction with propionaldehyde to form a resin-bound imine, followed by intramolecular cyclization and cleavage from the resin, would yield the desired product. The choice of linker and cleavage conditions is crucial to ensure the stability of the 1,3-oxazinane ring.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propionaldehyde |

| 3-Amino-2,2-dimethylpropan-1-ol |

| α-Methylstyrene |

| Formaldehyde |

| Thiamine hydrochloride |

| (R)-BINOL-Phosphoric Acid |

| Iron(III) chloride |

| 1,3-Dioxane |

| 1,3-Oxazolidine |

Chemical Reactivity and Transformations of 1,3 Oxazinane Systems

Functionalization of the 1,3-Oxazinane (B78680) Skeleton

The direct functionalization of the saturated 1,3-oxazinane ring represents a powerful strategy for the synthesis of substituted 1,3-aminoalcohols and their derivatives. Modern synthetic methods have enabled the selective introduction of substituents at specific positions of the oxazinane core.

Regioselective C-H Functionalization

The regioselective functionalization of C-H bonds in N-Boc-protected 1,3-oxazinanes has been achieved through a directed lithiation approach. This strategy allows for the selective activation of either the C4 or C5 position of the oxazinane ring. The choice of reaction conditions, particularly the presence of specific ligands, can direct the functionalization to the desired carbon atom, providing a versatile entry to specifically substituted oxazinanes. nih.gov This method is a cornerstone for creating diverse β-amino acid structures. nih.gov

Ligand-Controlled Cross-Coupling Reactions (e.g., Negishi coupling)

Following regioselective lithiation, the resulting organolithium species can be transmetalated to other metals, such as zinc, to participate in cross-coupling reactions. The Negishi coupling, in particular, has proven to be a highly effective method for introducing a wide range of substituents onto the 1,3-oxazinane skeleton. A key feature of this transformation is the ability to control the regioselectivity of the coupling through the choice of ligands. nih.gov This ligand-controlled approach allows for a switchable functionalization, enabling the selective synthesis of either C4- or C5-substituted products from a common intermediate. nih.gov High enantioselectivities can be achieved when a chiral diamine is used in the initial lithiation step. nih.gov

Ring-Opening Reactions and Derivatization Strategies

The 1,3-oxazinane ring can be viewed as a protected form of a 1,3-aminoalcohol. As such, ring-opening reactions are a crucial strategy for unmasking this functionality and for further derivatization. For instance, N-H-1,3-oxazinanes, which can be synthesized through methods like the ruthenium-catalyzed rearrangement of isoxazolidines, are valuable intermediates that can be readily converted to N-H-1,3-aminoalcohols. acs.org

In the context of benzoxazines, a related class of compounds containing the oxazinane ring fused to a benzene (B151609) ring, ring-opening polymerization (ROP) is a significant transformation. This process, which can be initiated thermally or catalytically with Lewis acids, proceeds through a cationic mechanism. researchgate.net The oxazine (B8389632) ring opens to form a carbocation that can then react further, leading to the formation of polymeric materials. researchgate.net The nature of the substituents on the oxazinane ring can influence the course of these ring-opening and derivatization reactions. researchgate.net

Isomerization Mechanisms and Conformational Dynamics of Oxazinane Rings

The 1,3-oxazinane ring, like other six-membered heterocycles, adopts a chair-like conformation to minimize steric and torsional strain. The conformational dynamics of this ring system are a key determinant of its reactivity. The interconversion between different chair conformers and twist forms has been studied using computational methods. researchgate.net

For a substituted 1,3-oxazinane, such as 3-methyltetrahydro-1,3-oxazine, the potential energy surface reveals the existence of multiple conformers, including axial and equatorial chair forms, as well as several twist forms. researchgate.net The interconversion between the major chair conformers can occur through various pathways, with the preferred path often involving a direct chair-chair transition via pyramidal inversion at the nitrogen atom. researchgate.net The presence of substituents on the ring will influence the relative energies of these conformers and the barriers to interconversion, thereby affecting the stereochemical outcome of reactions involving the oxazinane ring.

Reactions of N-Acyl-1,3-oxazinane-2-thiones for Protected Aldol (B89426) Compounds

N-Acyl-1,3-oxazinane-2-thiones have emerged as effective nucleophiles in asymmetric aldol reactions, providing access to protected syn-aldol products. In these reactions, the N-acyl-1,3-oxazinane-2-thione adds to an electrophile, such as a dialkyl acetal derived from an aromatic aldehyde, in the presence of a chiral catalyst. nih.govacs.org

A notable example is the direct and asymmetric syn-aldol reaction catalyzed by a chiral nickel(II) complex. nih.govacs.org This transformation proceeds with high diastereoselectivity to afford the syn-adduct. The 1,3-oxazinane-2-thione scaffold plays a crucial role in directing the stereochemical outcome of the reaction and can be subsequently removed to yield a variety of enantiomerically pure compounds. nih.govacs.org Computational studies have highlighted the importance of the catalyst structure and the reaction proceeding through an open transition state to explain the observed stereoselectivity. nih.gov The six-membered ring of the N-acyl-1,3-oxazinane-2-thione has been found to be more nucleophilic than its five-membered ring counterparts. acs.org

| Reagent/Catalyst | Reaction Type | Product | Reference |

| 1. (-)-Sparteine, s-BuLi, ZnCl2, Pd(dba)2, P(2-furyl)3 | Regioselective C-H Functionalization and Negishi Coupling | C5-functionalized Boc-1,3-oxazinane | nih.gov |

| 2. (+)-Sparteine surrogate, s-BuLi, ZnCl2, Pd(dba)2, P(o-tol)3 | Regioselective C-H Functionalization and Negishi Coupling | C4-functionalized Boc-1,3-oxazinane | nih.gov |

| Tris(pentafluorophenyl)borane | Ring-Opening Polymerization | Polybenzoxazine | researchgate.net |

| [DTBM-SEGPHOS]NiCl2, TMSOTf, lutidine | Asymmetric syn-Aldol Reaction | Protected syn-aldol compound | nih.govacs.org |

Stereochemical and Conformational Analysis of 1,3 Oxazinanes

Diastereoselectivity in 1,3-Oxazinane (B78680) Synthesis

The synthesis of 1,3-oxazinanes can be achieved through various methods, with diastereoselectivity being a critical consideration when multiple stereocenters are formed. One common approach involves the cyclocondensation of 1,3-amino alcohols with aldehydes or ketones. The stereochemical outcome of these reactions is often influenced by the existing stereocenters in the starting materials and the reaction conditions employed.

For instance, the reaction of a chiral 1,3-amino alcohol with an aldehyde can lead to the formation of two diastereomers, with the selectivity depending on the steric hindrance and the potential for intramolecular hydrogen bonding in the transition state. The substituents on both the amino alcohol and the aldehyde play a crucial role in directing the approach of the reactants, thereby favoring the formation of one diastereomer over the other.

An efficient method for the diastereoselective synthesis of fused nih.govresearchgate.netthiazolo nih.govresearchgate.netoxazins and nih.govresearchgate.netoxazino[2,3-b] nih.govresearchgate.netbenzothiazoles has been described, involving the reaction of thiazole and benzothiazole with dialkyl acetylenedicarboxylates in the presence of ethyl pyruvate nih.gov. While not directly involving 2-Ethyl-5,5-dimethyl-1,3-oxazinane, this highlights a strategy to achieve high diastereoselectivity in related heterocyclic systems.

In the context of this compound, its synthesis would typically involve the reaction of 2,2-dimethyl-3-aminopropan-1-ol with propanal. The presence of the gem-dimethyl group at the C5 position of the resulting oxazinane ring would significantly influence the conformational equilibrium and, consequently, the diastereoselectivity if additional stereocenters were to be introduced.

Enantioselectivity and Chiral Induction in 1,3-Oxazinane Formation

The enantioselective synthesis of 1,3-oxazinanes is of significant interest due to the prevalence of chiral nitrogen-containing heterocycles in biologically active molecules. Several strategies have been developed to achieve high levels of enantioselectivity, often employing chiral catalysts or auxiliaries.

A highly efficient one-pot synthesis for the asymmetric synthesis of chiral 1,3-oxazolidines and 1,3-oxazinanes has been reported, utilizing a chiral magnesium phosphate (B84403) catalyst organic-chemistry.org. This method proceeds via the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, followed by intramolecular cyclization. This approach has demonstrated the potential to generate 1,3-oxazinanes with moderate to high enantioselectivity organic-chemistry.org.

Another strategy involves the use of chiral diamines in the lithiation of N-Boc-1,3-oxazinanes, followed by transmetallation and cross-coupling reactions. This method allows for the regio- and enantiodivergent functionalization of the 1,3-oxazinane ring, leading to highly enantioenriched products that can be converted to valuable chiral building blocks like β2- and β3-amino acids nih.gov.

The synthesis of N-methoxy-1,3-oxazinane nucleic acids (MOANAs) represents another area where chiral control is crucial. The strategy involves the cyclization of a chiral (2R,3S)-4-(methoxyamino)butane-1,2,3-triol with an aldehyde to form a substituted N-methoxy-1,3-oxazinane utupub.fi. The stereochemistry of the starting amino alcohol dictates the absolute configuration of the resulting oxazinane.

These methodologies underscore the importance of chiral induction in the synthesis of 1,3-oxazinanes and provide pathways to access enantiomerically pure or enriched compounds for various applications.

Conformational Preferences and Anomeric Effects in Oxazinane Rings

The conformational preferences of 1,3-oxazinane rings are governed by a delicate balance of non-covalent interactions, including steric effects, dipole-dipole interactions, hydrogen bonding, and hyperconjugative interactions nih.govrsc.org. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the factors that control the three-dimensional structure of these heterocycles nih.govresearchgate.netrsc.orgresearchgate.net.

The anomeric effect, a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C2 in the case of 1,3-oxazinanes) to adopt an axial orientation, plays a significant role in the conformational equilibrium rsc.org. This effect is attributed to the stabilizing hyperconjugative interaction between the lone pair of electrons on the ring heteroatom (oxygen or nitrogen) and the antibonding σ* orbital of the C-X bond (where X is the substituent) rsc.orgresearchgate.net.

In di-substituted 1,3-oxazinane rings, the conformational preferences are tuned by the interplay of these steric and hyperconjugative interactions nih.govrsc.org. For example, in a 1,3-oxazinane with an ethoxy group at C6 and a carboxylate group at C3, the balance of weak van der Waals forces, dipole-dipole interactions, hydrogen bonding, steric effects, and hyperconjugation determines the most stable conformation nih.govrsc.org.

For this compound, the bulky gem-dimethyl group at the C5 position would likely anchor the ring in a chair conformation to minimize steric strain. The ethyl group at the C2 position can exist in either an axial or equatorial orientation. The preference for one over the other will be determined by the anomeric effect, favoring the axial position, and steric interactions with other ring atoms, which would favor the equatorial position.

| Interaction | Description | Influence on Conformation |

| Steric Effects | Repulsive interactions between bulky substituents. | Favors equatorial positions for large groups to minimize 1,3-diaxial interactions. |

| Anomeric Effect | Hyperconjugative interaction between a heteroatom lone pair and an adjacent σ* orbital. | Favors an axial orientation for electronegative substituents at the anomeric center (C2). |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Can influence the overall ring puckering and substituent orientation. |

| Hydrogen Bonding | Intramolecular hydrogen bonds can lock the ring into a specific conformation. | Can significantly stabilize certain conformations. |

Transition State Analysis for Stereochemical Outcome Prediction

Understanding the transition states of reactions involving 1,3-oxazinanes is crucial for predicting the stereochemical outcome. DFT calculations have proven to be a powerful tool for analyzing the geometries and energies of transition states in various transformations of these heterocycles nih.govresearchgate.netresearchgate.net.

For instance, in the thermal amine-promoted isomerization of 1,3-oxazinane rings, mechanistic studies have shown that the process involves the abstraction of a hydrogen atom from C3 by the amine, followed by its re-addition nih.govresearchgate.netresearchgate.net. The stereochemical outcome of this isomerization is determined by the relative energies of the competing transition states.

Furthermore, computational analysis has revealed that steric effects can be responsible for the breaking of the O-N bond in the transition state of certain thermal transformations, leading to ring contraction from a six-membered to a five-membered ring nih.govresearchgate.netresearchgate.net.

In the context of predicting the diastereoselectivity in the synthesis of this compound, transition state analysis of the cyclization step would be invaluable. By modeling the approach of propanal to 2,2-dimethyl-3-aminopropan-1-ol, the relative energies of the transition states leading to the different diastereomers could be calculated, allowing for a prediction of the major product. The analysis would need to account for the steric hindrance imposed by the gem-dimethyl group and the developing stereocenter at C2.

Computational and Theoretical Investigations of 1,3 Oxazinanes

Quantum Mechanical Studies (e.g., Density Functional Theory, Semiempirical Methods)

Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules. Density Functional Theory (DFT) and semiempirical methods are commonly used to investigate various aspects of 1,3-oxazinane (B78680) systems.

The synthesis of 1,3-oxazinanes can proceed through various routes, such as the condensation of an aminoalkanol with an aldehyde or ketone. Computational studies on analogous reactions have been instrumental in elucidating the step-by-step mechanisms. For instance, theoretical investigations into the formation of 1,3-oxazine rings often explore the energy profiles of different potential pathways. nih.govnih.gov These studies can identify the most favorable reaction coordinates, involving the formation of hemiaminal intermediates followed by cyclization. acs.org The cyclization of ketenes to form 1,3-oxazin-6-ones, for example, has been shown through computational analysis to have pseudopericyclic characteristics. nih.gov While a specific study on the synthesis of 2-Ethyl-5,5-dimethyl-1,3-oxazinane is not documented, the general mechanism would likely involve the reaction of 3-amino-2,2-dimethyl-1-propanol (B14825) with propanal. DFT calculations could model this reaction to determine the activation energies for each step, thus predicting the reaction kinetics and the most probable pathway.

A critical aspect of understanding reaction mechanisms is the characterization of transient species like transition states and intermediates. Computational methods allow for the geometric and energetic characterization of these fleeting structures. For the synthesis of 1,3-oxazinanes, computational models can predict the structure of key intermediates, such as the initial adduct between the aminoalkanol and the aldehyde, and the subsequent transition state leading to the cyclized product. nih.govnih.gov The energy of these transition states determines the reaction rate. For example, in the cyclization of acylketenes to 1,3-oxazinones, the transition states have been computationally identified and their energies calculated, providing insight into the reaction's feasibility. nih.gov Similar calculations for this compound would involve locating the transition state for the ring-closing step and analyzing its vibrational frequencies to confirm it as a true transition state (i.e., having one imaginary frequency).

Conformational Analysis and Energy Minimization through Computational Modeling

The 1,3-oxazinane ring, being a six-membered heterocycle, can adopt several conformations, primarily chair and boat forms, along with twist-boat intermediates. Computational modeling is a powerful tool for determining the relative stabilities of these conformers. Conformational analysis of 3-methyltetrahydro-1,3-oxazine has been performed using various levels of theory, revealing that the chair conformers are the most stable. researchgate.net The interconversion between axial and equatorial chair forms was found to occur through several pathways involving twist forms. researchgate.net

For this compound, the presence of substituents significantly influences the conformational equilibrium. The gem-dimethyl group at the C5 position is expected to have a notable impact on the ring's geometry. The ethyl group at the C2 position can exist in either an axial or equatorial orientation. Energy minimization calculations, typically performed using DFT or other quantum mechanical methods, can predict the most stable conformation. It is generally expected that the chair conformation with the C2-ethyl group in the equatorial position would be the most stable to minimize steric hindrance.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair (Equatorial Ethyl) | 0.00 (Reference) | C6-N1-C2-O3, O3-C4-C5-C6 |

| Chair (Axial Ethyl) | > 0 | C6-N1-C2-O3, O3-C4-C5-C6 |

| Twist-Boat | Higher Energy | C6-N1-C2-O3, O3-C4-C5-C6 |

Note: The table above represents a hypothetical outcome of conformational analysis for this compound, illustrating the expected relative energies. Actual values would require specific computational studies.

Prediction of Stereochemical Outcomes via Computational Methods

When a reaction can lead to multiple stereoisomers, computational methods can be employed to predict the most likely product. The formation of this compound from achiral precursors does not generate a chiral center at the C2 position unless a chiral catalyst or auxiliary is used. However, if a chiral aminoalkanol were used in the synthesis, or if a chiral center were present elsewhere in the molecule, computational methods could be used to predict the diastereomeric or enantiomeric excess.

This is achieved by calculating the energies of the transition states leading to the different stereoisomers. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of the diastereomeric transition states. By modeling the transition state structures and calculating their energies, it is possible to predict which stereoisomer will be formed preferentially. Such predictions are valuable in designing stereoselective syntheses. acs.org

Advanced Analytical Methodologies for 1,3 Oxazinane Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the molecular structure of a compound. However, for 2-Ethyl-5,5-dimethyl-1,3-oxazinane, specific data is absent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, one would expect to observe distinct signals corresponding to the ethyl, dimethyl, and oxazinane ring protons and carbons. However, no experimental ¹H or ¹³C NMR data, including chemical shifts, coupling constants, or 2D NMR correlations (like COSY, HSQC, or HMBC), have been published.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

MS and HRMS are used to determine the molecular weight and elemental composition of a compound. While the molecular weight is known to be 143.23 g/mol , detailed mass spectra, including fragmentation patterns that would help confirm the structure, are not available. bldpharm.com High-resolution mass spectrometry data, which would provide a highly accurate mass measurement to confirm the elemental formula of C8H17NO, is also unpublished.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. For an oxazinane, characteristic peaks for C-O-C (ether) and C-N-C (amine) stretching vibrations would be expected. However, no experimental IR spectrum for this compound has been reported.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating compounds from a mixture and assessing their purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of compounds. There are no published HPLC methods detailing the retention time, optimal mobile phase, or stationary phase for the analysis of this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Given the potential for a chiral center at the C2 position of the oxazinane ring, SFC would be a relevant technique for the separation of its enantiomers. SFC is often favored for its speed and use of more environmentally benign mobile phases. psu.edu However, there is no literature available on the application of SFC for the chiral or achiral analysis of this specific compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive and powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and stereochemistry. In the context of chiral 1,3-oxazinane (B78680) derivatives, such as this compound, single-crystal X-ray diffraction is the premier method for establishing the absolute configuration of its stereogenic centers. researchgate.netnih.gov

The determination of absolute configuration through X-ray crystallography relies on the phenomenon of anomalous dispersion or resonant scattering. rsc.orgresearchgate.net This effect becomes particularly informative when the crystal is non-centrosymmetric, a condition met by enantiomerically pure chiral compounds. rsc.org The interaction of X-rays with the electrons of the atoms in the crystal lattice leads to scattering. For non-centrosymmetric structures, the intensities of Friedel pairs of reflections (hkl and -h-k-l) are not equal in the presence of anomalous scattering. researchgate.net This difference, known as the Bijvoet difference, allows for the distinction between a molecule and its non-superimposable mirror image, thereby enabling the assignment of the absolute configuration. rsc.org

The process of determining the absolute configuration of a 1,3-oxazinane derivative would involve several key steps:

Crystal Growth: The first and often most challenging step is the cultivation of a high-quality single crystal of the enantiomerically pure 1,3-oxazinane. This requires a pure sample and careful experimentation with various crystallization techniques and solvent systems.

Data Collection: The selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam, typically from a copper or molybdenum source. The diffraction pattern is recorded as a series of reflections at different orientations of the crystal. For light-atom structures, such as the specified 1,3-oxazinane which contains only carbon, nitrogen, oxygen, and hydrogen, the anomalous scattering effect is weak. Therefore, using a longer wavelength X-ray source (e.g., Cr Kα) can enhance the anomalous signal, improving the reliability of the absolute configuration assignment. researchgate.net

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which provides a model of the electron density distribution in the unit cell. This model is then refined to obtain the precise atomic positions.

Absolute Configuration Assignment: The absolute configuration is determined by comparing the calculated intensities of Friedel pairs for the two possible enantiomers with the experimentally measured intensities. The Flack parameter is a critical value calculated during the refinement process that indicates the relative proportion of the two enantiomers in the crystal. A Flack parameter close to zero for a given enantiomeric model confirms that the model has the correct absolute configuration, while a value close to one indicates that the inverted structure is correct. rsc.org Modern crystallographic software also provides other statistical tools, such as the Hooft parameter, to validate the assignment. researchgate.net

For a molecule like this compound, which possesses a stereocenter at the C2 position, determining the absolute configuration as either (R) or (S) is crucial for understanding its biological activity and stereospecific interactions. A hypothetical crystallographic analysis might yield the data presented in the table below, which would be used to confirm the absolute stereochemistry.

Table 1: Hypothetical Crystallographic Data for (R)-2-Ethyl-5,5-dimethyl-1,3-oxazinane

| Parameter | Value |

| Empirical Formula | C₈H₁₇NO |

| Formula Weight | 143.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 9.8 Å, c = 13.2 Å |

| Volume | 843.8 ų |

| Z | 4 |

| Density (calculated) | 1.128 g/cm³ |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Flack Parameter | 0.05(3) |

The successful application of X-ray crystallography provides an unequivocal assignment of the absolute configuration, which is essential for structure-activity relationship studies and for ensuring the stereochemical purity of pharmacologically active compounds. nih.gov

Structure Activity Relationship Sar Studies in Non Biological Chemical Applications

Principles and Methodologies of Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are founded on the principle that the chemical structure of a molecule is intrinsically linked to its activity. wikipedia.orgcollaborativedrug.com In the context of non-biological chemical applications, this "activity" can refer to reactivity, catalytic efficacy, selectivity, or efficiency in a synthetic process. The core premise is that modifying the molecular structure, such as by adding, removing, or altering functional groups, will result in predictable changes to these chemical properties. oncodesign-services.combionity.com

The methodology of SAR analysis involves a systematic process. oncodesign-services.com Initially, a parent or "lead" compound, in this case, 2-Ethyl-5,5-dimethyl-1,3-oxazinane, is identified. A series of analogues is then synthesized, each with specific, targeted structural variations. These variations might include changing the nature and position of substituents on the 1,3-oxazinane (B78680) ring. wikipedia.org Each new compound is then subjected to standardized tests to measure its chemical activity—for instance, its performance as a chiral auxiliary in an asymmetric reaction. By comparing the structural changes with the resulting activity, researchers can identify key structural features and functional groups that are crucial for the desired chemical outcome. oncodesign-services.com This process allows for the rational design of new molecules with enhanced properties. collaborativedrug.com

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Chemical Systems

While SAR provides a qualitative understanding, Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between chemical structure and activity. wikipedia.orgfiveable.me QSAR models are computational and statistical tools that translate the physicochemical properties and structural features of molecules into numerical values called descriptors. wikipedia.orgmedcraveonline.com These descriptors can include parameters related to size, shape, electronic properties, and lipophilicity.

In chemical systems, QSAR models take the form of a mathematical equation: Activity = f(descriptors) + error wikipedia.org

These models are developed using statistical methods like multiple linear regression or machine learning algorithms. fiveable.me For a series of 1,3-oxazinane derivatives, a QSAR model could predict synthetic yield or enantioselectivity based on descriptors representing the steric bulk of substituents at the C2, C5, and N3 positions. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), can also be employed. These models consider the 3D structure of the molecules and their interaction fields, providing a more detailed understanding of the structure-activity landscape. wikipedia.org The ultimate goal of QSAR is to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery and optimization of molecules for specific chemical applications. medcraveonline.com

Exploring Structural Modifications and their Impact on Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic reactions involving this compound are highly dependent on its specific structural features. The substituents on the heterocyclic ring—the ethyl group at the C2 position and the gem-dimethyl group at the C5 position—play a crucial role in dictating reaction outcomes.

Structural modifications to the 1,3-oxazinane scaffold can have a profound impact. For instance, varying the substituent at the C2 position can influence the stereochemical course of reactions where the oxazinane acts as a chiral auxiliary. The steric and electronic properties of this substituent can affect the facial selectivity of approaching reagents. Similarly, the gem-dimethyl group at C5 provides a rigid conformational lock, which is often essential for high stereocontrol. Altering this substitution pattern could lead to changes in the ring conformation and, consequently, a loss of selectivity.

Table 1: Hypothetical Impact of C2-Substituent Modification on Diastereoselectivity in an Alkylation Reaction

| C2-Substituent | Steric Hindrance | Electronic Effect | Predicted Diastereomeric Excess (d.e.) |

| Hydrogen (H) | Low | Neutral | Moderate |

| Methyl (CH₃) | Medium | Electron-donating | High |

| Ethyl (CH₂CH₃) | Medium-High | Electron-donating | Potentially High |

| Isopropyl (CH(CH₃)₂) | High | Electron-donating | Very High |

| Phenyl (C₆H₅) | High | Electron-withdrawing | Moderate to High |

This table is illustrative and based on established principles of asymmetric synthesis. The predicted outcomes for this compound are highlighted.

Role of 1,3-Oxazinane Scaffolds as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

1,3-Oxazinane scaffolds are valuable tools in asymmetric synthesis, where they can function as both chiral auxiliaries and chiral ligands. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to occur with a specific stereochemical outcome. researchgate.net After the reaction, the auxiliary is cleaved from the product, having served its purpose of inducing chirality.

The 1,3-oxazinane ring system, particularly when substituted like in this compound, can be used to control the stereoselective formation of new chiral centers. organic-chemistry.org The rigid, chair-like conformation imparted by the gem-dimethyl group at C5, combined with the stereodirecting influence of the ethyl group at C2, can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side. This leads to high levels of diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and cycloadditions. researchgate.netsciforum.net

Furthermore, chiral 1,3-oxazinanes can act as ligands that coordinate to a metal catalyst. In this role, the chiral environment created by the oxazinane ligand influences the catalytic cycle, enabling the transformation of a prochiral substrate into a chiral product with high enantioselectivity. nih.gov

Table 2: Application of 1,3-Oxazinane Derivatives in Asymmetric Reactions

| Reaction Type | Role of Oxazinane | Key Structural Feature | Typical Outcome |

| Diastereoselective Alkylation | Chiral Auxiliary | Rigid ring conformation, C2-substituent | High diastereomeric excess |

| Asymmetric Aldol Addition | Chiral Auxiliary | Control of enolate geometry | High enantiomeric and diastereomeric excess |

| Catalytic Hydrogenation | Chiral Ligand | Coordination to transition metal | High enantiomeric excess |

| [4+2] Cycloaddition | Chiral Dienophile Component | Facial shielding by substituents | High diastereoselectivity |

Investigation of Structural Requirements for Catalyst Binding and Reaction Pathways

When a 1,3-oxazinane derivative like this compound is used as a ligand in catalysis, its binding to the metal center is governed by specific structural requirements. The nitrogen and oxygen atoms within the oxazinane ring can act as Lewis basic sites, capable of coordinating to a metal. The efficiency and selectivity of the resulting catalyst depend heavily on the geometry and stability of the metal-ligand complex. bohrium.com

The reaction pathway is also influenced by the ligand's structure. For example, in a transfer hydrogenation reaction, the ligand framework must facilitate the transfer of a hydride from a donor molecule to the substrate via the metal center. bohrium.com The electronic properties of the ligand, modulated by its substituents, can affect the electron density at the metal center, thereby influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-5,5-dimethyl-1,3-oxazinane, and how can reaction conditions be controlled to improve yield?

- Methodology : Cyclization reactions using diols and amines under acidic or thermal conditions are common. For example, reacting ethyl-substituted precursors with malonic acetic acid derivatives can yield oxazinanes. Temperature control (e.g., reflux in toluene) and catalytic agents (e.g., p-toluenesulfonic acid) enhance ring closure efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability .

- Data : Yields up to 92% have been reported for analogous oxazolidinone syntheses when stoichiometry and solvent polarity are optimized .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Resolves substituent positions (e.g., ethyl and dimethyl groups) and confirms ring conformation. For example, methyl groups at C5 appear as singlets near δ 1.5 ppm, while ethyl protons show splitting patterns between δ 0.8–1.2 ppm .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks at m/z 172.22 for C₈H₁₅NO) and fragmentation patterns. High-resolution MS (HRMS) validates empirical formulas .

- Infrared (IR) : Identifies functional groups (e.g., C-O-C stretches at 1100–1250 cm⁻¹) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in fume hoods to prevent inhalation (H333 hazard). Avoid open flames due to potential flammability. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How does the steric environment of the 5,5-dimethyl substituents influence the reactivity of this compound in ring-opening reactions?

- Methodology : Compare reaction kinetics of substituted vs. unsubstituted oxazinanes. For example, nucleophilic ring-opening with amines or thiols may proceed slower due to steric hindrance from the dimethyl groups. Computational modeling (DFT) can predict transition-state geometries and activation energies .

- Data : Analogous 5,5-dimethyl-1,3-dioxanes show 30% slower hydrolysis rates compared to unsubstituted derivatives due to steric shielding .

Q. What strategies can mitigate competing side reactions during the functionalization of this compound?

- Methodology :

- Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers for hydroxyl intermediates) to direct functionalization .

- Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for selective C–H activation without disrupting the oxazinane ring .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce nucleophilic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.